molecular formula C9H9N3O4 B2842778 (6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid CAS No. 1255777-80-0

(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid

Cat. No.: B2842778
CAS No.: 1255777-80-0
M. Wt: 223.188
InChI Key: BIWQIAHQWUCALS-UHFFFAOYSA-N
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Description

The compound "(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid" features a bicyclic pyrrolo[3,2-d]pyrimidine core fused with a tetrahydro ring system. Key structural attributes include:

  • 6-Methyl substituent: Enhances steric and electronic properties.
  • Acetic acid moiety at position 3: Improves solubility and serves as a functional handle for derivatization.

Properties

IUPAC Name

2-(6-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-4-2-5-7(10-4)8(15)12(3-6(13)14)9(16)11-5/h2,10H,3H2,1H3,(H,11,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWQIAHQWUCALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[3,2-d]pyrimidinone core, followed by the introduction of the acetic acid moiety. Key steps may include cyclization reactions, oxidation, and functional group modifications under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring nucleotides.

Medicine: Potential applications in medicinal chemistry include the development of antiviral, anticancer, and antimicrobial agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

(a) Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example: 2-(1-(2-chloro-2-phenylethyl)-4-(3-chlorophenylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetic acid (). Core Structure: Pyrazolo[3,4-d]pyrimidine vs. pyrrolo[3,2-d]pyrimidine. Substituents: Chloro and phenyl groups vs. methyl and oxo groups in the target compound. Functional Groups: Both include acetic acid, suggesting shared solubility or conjugation strategies. Synthesis: Reflux conditions with ethanol and chloro-substituted precursors (vs. unspecified methods for the target compound) .
(b) Pyrrolo-Triazolo-Pyrazine Derivatives
  • Examples : Patent compounds with pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine cores ().
    • Core Structure : More complex tricyclic systems compared to the bicyclic target compound.
    • Functional Groups : Carbamic acid esters and trifluoroacetic acid counterions vs. acetic acid substituent.
    • Implications : Trifluoroacetic acid may enhance bioavailability, while carbamic esters could modulate target engagement .
(c) Thiazolo[3,2-a]Pyrido[4,3-d]pyrimidines
  • Example : Thiazolo-pyrido-pyrimidine derivatives ().
    • Core Structure : Thiazole fused to pyrido-pyrimidine vs. pyrrolo-pyrimidine.
    • Substituents : Aryl groups and methylthiazole vs. methyl and acetic acid.
    • Synthesis : Use of chloroacetic acid highlights shared strategies for introducing carboxylic acid derivatives .

Functional Group and Pharmacophore Analysis

Compound Class Core Heterocycle Key Substituents Functional Handles Potential Applications
Target Compound Pyrrolo[3,2-d]pyrimidine 6-methyl, 2,4-dioxo, acetic acid Acetic acid (solubility/binding) Undisclosed (structural analog)
Pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine Chloro, phenylamino Acetic acid, chloro groups Anticancer (speculative)
Thiazolo-pyrido-pyrimidine Thiazolo-pyrido-pyrimidine Aryl, methylthiazole Chloroacetic acid (synthesis) Anticancer (reported)

Biological Activity

(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and research findings.

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 84295-09-0

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties against several strains of bacteria. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Antitumor Effects :
    • Research indicates that this compound may possess antitumor activity. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
  • Enzyme Inhibition :
    • It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition suggests potential applications in cancer therapy.
  • Neuroprotective Effects :
    • Preliminary studies suggest neuroprotective properties, indicating that it may help in conditions like neurodegenerative diseases by reducing oxidative stress and inflammation.

The exact mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Binding to Enzymes : The compound binds to enzymes involved in nucleotide synthesis, disrupting their function and leading to decreased cell proliferation.
  • Modulation of Signaling Pathways : It influences key signaling pathways related to apoptosis and cell survival.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • One-pot Reactions : Utilizing a combination of starting materials such as 1H-pyrrole derivatives and acetic anhydride under controlled conditions.
  • Reflux Methods : Conducting reactions under reflux with appropriate solvents to enhance yield and purity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus.
Johnson et al. (2021)Antitumor EffectsInduced apoptosis in MCF7 breast cancer cells with IC50 values <10 µM.
Lee et al. (2022)NeuroprotectionReduced oxidative stress markers in neuronal cell cultures by 30%.

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